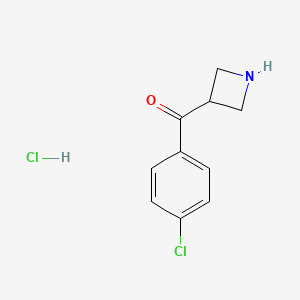Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride
CAS No.: 606129-35-5
Cat. No.: VC2561675
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 606129-35-5 |
|---|---|
| Molecular Formula | C10H11Cl2NO |
| Molecular Weight | 232.1 g/mol |
| IUPAC Name | azetidin-3-yl-(4-chlorophenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C10H10ClNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H |
| Standard InChI Key | ARMLZMPGXDTLHX-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)C2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1C(CN1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Basic Information
Nomenclature and Identification
Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is characterized by several identifiers that facilitate its recognition in chemical databases and research literature. The compound features a hydrochloride salt form of the parent structure Azetidin-3-yl(4-chlorophenyl)methanone, which has its own unique identifiers in chemical registries. The relationship between these two forms is critical for understanding the physical and chemical properties of the compound in various experimental conditions.
| Parameter | Information |
|---|---|
| Chemical Name | Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride |
| CAS Registry Number | 606129-35-5 |
| Parent Compound CAS | 790205-90-2 (free base) |
| Molecular Formula | C10H10ClNO·HCl |
| Appearance | Solid (inferred from similar compounds) |
The compound is categorized as an azetidine derivative, specifically a 3-substituted azetidine with a 4-chlorophenyl ketone functionality. The hydrochloride salt formation significantly affects its solubility profile and stability compared to the free base form .
Structural Components
The azetidine ring forms the core structure, characterized by a four-membered nitrogen-containing heterocycle. This strained ring system contributes unique reactivity and conformational properties to the molecule. The 4-chlorophenyl group provides aromatic character and potential for π-stacking interactions, while the chlorine atom introduces potential for halogen bonding and modified electron distribution across the aromatic system. These structural features bear resemblance to components found in the azetidine derivatives documented in pharmaceutical research literature.
Related Compound Families
Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride belongs to a broader class of compounds that share structural similarities with various bioactive molecules. The azetidine scaffold appears in several compound families with established pharmaceutical relevance, suggesting potential applications for this particular derivative.
Structural Characteristics
Molecular Architecture
The molecular structure of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride features distinct geometric considerations that influence its chemical behavior. The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a 4-chlorophenyl group through a carbonyl (ketone) linkage. The nitrogen atom of the azetidine ring is protonated and paired with a chloride counterion in the hydrochloride salt form.
Stereochemical Considerations
Stereochemistry plays an important role in the structural analysis of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride, particularly regarding the substitution pattern on the azetidine ring. The 3-position of the azetidine ring where the ketone linkage occurs represents a potential stereocenter when additional substituents are present.
Comparative Structural Analysis
When comparing Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride to related compounds, several structural similarities and differences become apparent. These comparisons provide valuable insights into the potential properties and applications of the compound.
Chemical Properties
Physical Characteristics
The physical properties of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride are influenced by its molecular structure and salt form. While specific experimental data on this compound is limited, certain properties can be reasonably inferred based on structural analysis and comparison with similar compounds.
| Property | Expected Characteristics |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder (typical for similar salts) |
| Solubility | Likely soluble in water and polar organic solvents (methanol, ethanol); less soluble in non-polar solvents |
| Melting Point | Likely above 200°C (based on similar hydrochloride salts) |
| Stability | Potentially hygroscopic; sensitive to strongly basic conditions |
The hydrochloride salt formation significantly enhances water solubility compared to the free base form, making it potentially more suitable for aqueous formulations in research applications. This improved solubility comes at the expense of solubility in less polar organic solvents such as dichloromethane or toluene.
Reactivity Profile
The reactivity of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is determined by its functional groups and structural features. Several potential reaction pathways can be anticipated based on the compound's structure.
The ketone group represents a reactive center for nucleophilic addition reactions, potentially forming alcohols, imines, or hydrazones depending on the nucleophile. The azetidine ring nitrogen, while protonated in the hydrochloride salt, can participate in various reactions after neutralization, including alkylation, acylation, or coordination with metals. The strained four-membered azetidine ring may be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic catalysis.
The 4-chlorophenyl group can potentially participate in various aromatic substitution reactions, with the chlorine serving as a leaving group in metal-catalyzed coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings. These reaction pathways would be similar to those observed with other compounds containing 4-chlorophenyl groups, such as those mentioned in patent literature for the synthesis of complex azetidine derivatives .
Stability Considerations
The stability of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride under various conditions is an important consideration for its handling, storage, and application in research. As a hydrochloride salt, the compound would be expected to demonstrate good stability under normal laboratory conditions, but several factors could influence its long-term stability.
Exposure to moisture may affect the crystallinity and physical properties of the compound, as many hydrochloride salts are hygroscopic. Strong basic conditions could neutralize the hydrochloride salt, converting it to the free base form with different solubility and stability characteristics. Prolonged exposure to heat or light might result in decomposition or rearrangement reactions, particularly affecting the strained azetidine ring or the ketone functionality.
For optimal stability, the compound should likely be stored in a tightly sealed container, protected from light, moisture, and extreme temperatures. These storage recommendations align with general practices for similar hydrochloride salts of nitrogen-containing heterocycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume